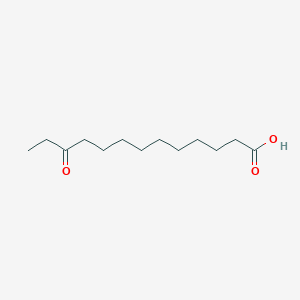
11-Oxotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 11th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxotridecanoic acid can be achieved through several methods. One common approach involves the oxidation of tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 11th carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. For example, certain strains of bacteria can be engineered to produce this compound through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
11-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 11-Hydroxytridecanoic acid.
Reduction: 11-Hydroxytridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Scientific Research Applications
Chemistry
11-Oxotridecanoic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine
The compound’s potential antitumor properties are being explored. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, suggesting its use in cancer therapy .
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of 11-Oxotridecanoic acid involves its interaction with cellular membranes and enzymes. The keto group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can disrupt lipid bilayers, leading to cell membrane destabilization and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
11-Oxododecanoic acid: Similar structure but with one less carbon atom.
3-Oxotridecanoic acid: Keto group at the 3rd carbon position instead of the 11th.
Uniqueness
11-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and application.
Properties
CAS No. |
2388-79-6 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
11-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
QQCGIIVEHAXRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


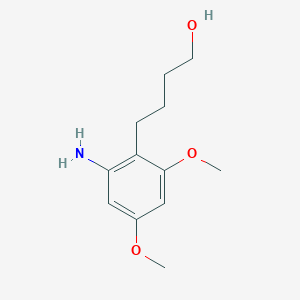
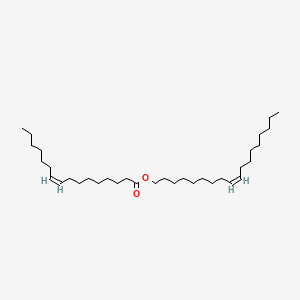

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
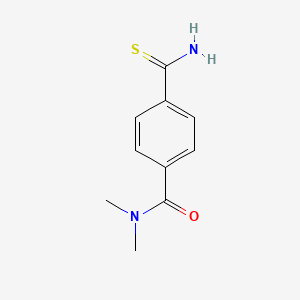
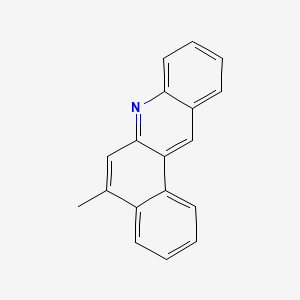


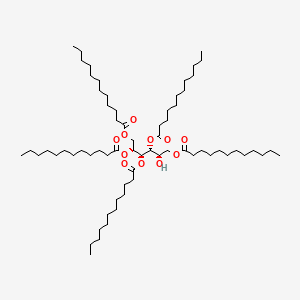
![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
